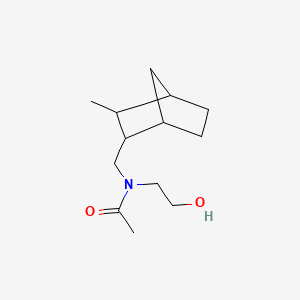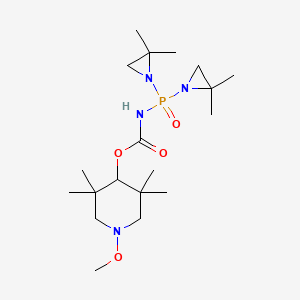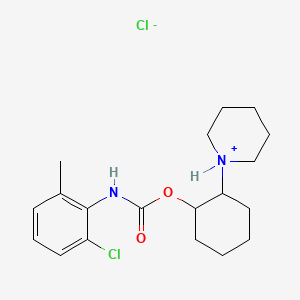
1-(2,5-Dibromophenyl)-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dibromophenyl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of two bromine atoms attached to a phenyl ring and a diazene group linking it to another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dibromophenyl)-2-phenyldiazene typically involves the diazotization of 2,5-dibromoaniline followed by a coupling reaction with benzene. The process can be summarized as follows:
Diazotization: 2,5-dibromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzene in the presence of a catalyst such as copper powder to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dibromophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or copper powder are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include hydrazine derivatives and azo compounds.
Coupling Reactions: Products include complex aromatic structures with extended conjugation.
Applications De Recherche Scientifique
1-(2,5-Dibromophenyl)-2-phenyldiazene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dibromophenyl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Dibromophenyl)-2-phenyldiazene
- 1-(2,5-Dichlorophenyl)-2-phenyldiazene
- 1-(2,5-Difluorophenyl)-2-phenyldiazene
Comparison: 1-(2,5-Dibromophenyl)-2-phenyldiazene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to chlorine or fluorine derivatives. The bromine atoms make it more suitable for certain substitution reactions and influence its overall stability and reactivity.
Propriétés
Formule moléculaire |
C12H8Br2N2 |
|---|---|
Poids moléculaire |
340.01 g/mol |
Nom IUPAC |
(2,5-dibromophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8Br2N2/c13-9-6-7-11(14)12(8-9)16-15-10-4-2-1-3-5-10/h1-8H |
Clé InChI |
QQKXXFISWWAQMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


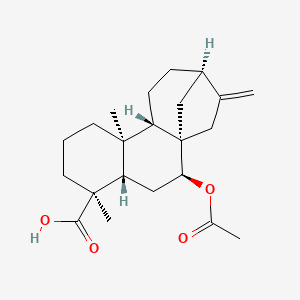
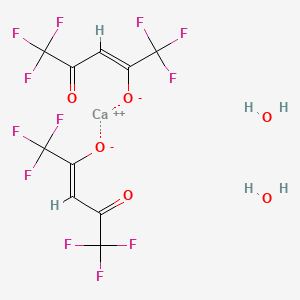
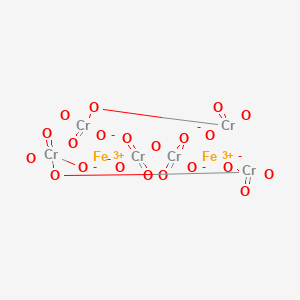
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)

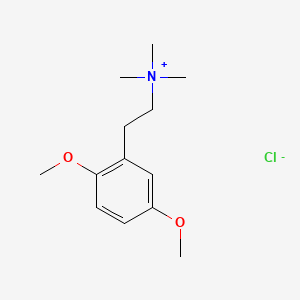
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
